molecular formula C11H6F3NO4 B1667500 6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 369631-68-5

6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B1667500
M. Wt: 273.16 g/mol
InChI Key: WEUSXIBCGCFOQR-UHFFFAOYSA-N
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Description

“6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one” is a chemical compound with the molecular formula C11H6F3NO4 . It has a molecular weight of 273.16 .

Scientific Research Applications

Chemical Synthesis and Reactions

A variety of functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans were synthesized using a domino reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes. This synthesis demonstrates the chemical versatility of compounds related to 6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one, highlighting their potential in creating complex chemical structures (Korotaev, Barkov & Sosnovskikh, 2013).

Stereoselective Reactions

The stereoselective hetero-Diels–Alder reaction of 3-nitro-2-trihalomethyl-2H-chromenes showcases the utility of these compounds in producing novel cyclic nitronates. This process exemplifies the application of 6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one in generating stereospecific compounds, which is crucial in the field of medicinal chemistry (Korotaev et al., 2010).

X-Ray Crystallographic Studies

The X-ray crystallographic study of N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine, a compound closely related to 6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one, provides insights into the structural aspects of these compounds. Such studies are essential for understanding the molecular geometry and potential interactions in drug design and discovery processes (Muthukumaran et al., 2011).

Catalyst Development

The synthesis of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles for the solvent-free synthesis of pyrano[3,2-c]chromen-5(4H)-ones illustrates the potential of using derivatives of 6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one in developing novel and efficient catalysts for organic synthesis (Fekri et al., 2018).

Scientific Research Applications of 6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one

Chemical Synthesis and Reactions

6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one and its derivatives are extensively used in chemical synthesis. For instance, they are key in synthesizing functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans through domino reactions, showcasing their versatility in organic chemistry (Korotaev, Barkov & Sosnovskikh, 2013).

Stereoselective Reactions

These compounds participate in stereoselective hetero-Diels–Alder reactions with 2,3-dihydrofuran and ethyl vinyl ether, producing novel cyclic nitronates. This exemplifies their potential in synthesizing stereospecific compounds crucial in pharmaceutical chemistry (Korotaev et al., 2010).

X-Ray Crystallographic Studies

The X-ray crystallographic analysis of related compounds, such as N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine, offers insights into the structural aspects of these molecules, aiding in drug design and discovery (Muthukumaran et al., 2011).

Catalyst Development

Amino glucose-functionalized silica-coated NiFe2O4 nanoparticles have been synthesized for the solvent-free synthesis of pyrano[3,2-c]chromen-5(4H)-ones, demonstrating the application of these compounds in developing new and efficient catalysts for organic synthesis (Fekri et al., 2018).

properties

IUPAC Name

6-methyl-5-nitro-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO4/c1-5-2-3-7-9(10(5)15(17)18)6(16)4-8(19-7)11(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUSXIBCGCFOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
5
Citations
A Nawrotek, S Benabdi, S Niyomchon… - Nature chemical …, 2019 - nature.com
Peripheral membrane proteins orchestrate many physiological and pathological processes, making regulation of their activities by small molecules highly desirable. However, they are …
Number of citations: 22 www.nature.com
LL Thomas, AMN Joiner, JC Fromme - Journal of Cell Biology, 2018 - rupress.org
Rab GTPases serve as molecular switches to regulate eukaryotic membrane trafficking pathways. The transport protein particle (TRAPP) complexes activate Rab GTPases by catalyzing …
Number of citations: 69 rupress.org
LL Thomas, JC Fromme - Journal of Cell Biology, 2016 - rupress.org
Rab guanosine triphosphatases (GTPases) control cellular trafficking pathways by regulating vesicle formation, transport, and tethering. Rab11 and its paralogs regulate multiple …
Number of citations: 83 rupress.org
LL Thomas - 2019 - search.proquest.com
A hallmark of eukaryotic cells is the presence of membrane bound organelles. Proteins and lipids are exchanged between organelles via highly regulated membrane fission and fusion …
Number of citations: 2 search.proquest.com
AMN Joiner - 2020 - search.proquest.com
Eukaryotic cells utilize vesicular trafficking pathways to transport various proteins and lipids between their organelles. These trafficking pathways are regulated in part via small GTPases…
Number of citations: 2 search.proquest.com

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